Ethyl 2-(iodomethyl)prop-2-enoate
Description
Ethyl 2-(iodomethyl)prop-2-enoate is a substituted acrylate ester characterized by an iodine atom at the methyl group attached to the α-carbon of the prop-2-enoate backbone. The iodine substituent likely enhances electrophilicity at the α-carbon, making it reactive in nucleophilic substitution or polymerization reactions. Such compounds are typically employed in organic synthesis, polymer chemistry, or as intermediates for pharmaceuticals and agrochemicals .
Properties
CAS No. |
85054-02-0 |
|---|---|
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
ethyl 2-(iodomethyl)prop-2-enoate |
InChI |
InChI=1S/C6H9IO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 |
InChI Key |
GPGTWVLKXIYSFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(iodomethyl)prop-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion, generated from the deprotonation of ethyl prop-2-enoate, reacts with iodomethane under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound involves similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to minimize side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(iodomethyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the ester group can yield alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols or aldehydes.
Scientific Research Applications
Ethyl 2-(iodomethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for labeling and tracking studies.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ethyl 2-(iodomethyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for facile substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functionalized products. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The substituent at the α-methyl position significantly influences the compound’s electronic, steric, and functional properties. Key analogs include:
*Theoretical calculation based on bromo analog.
Key Findings :
- Halogen Substituents : Bromo and iodo derivatives exhibit high electrophilicity, favoring radical polymerization or nucleophilic displacement. The iodo analog is expected to have lower thermal stability than bromo due to weaker C–I bonds .
- Phosphoryl Groups: Ethyl 2-(diethoxyphosphoryl)prop-2-enoate () shows enhanced flame-retardant properties, making it valuable in materials science. Its hydrolysis resistance is superior to halogenated analogs .
- Aromatic Substituents : The phenylsulfanyl group () introduces steric bulk and electron-rich characteristics, delaying polymerization but improving adhesion in UV-curable coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
